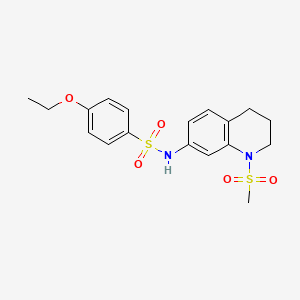

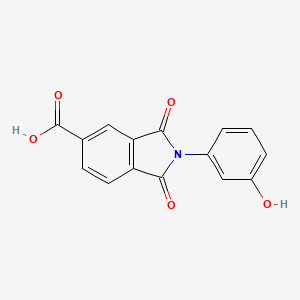

4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves condensation reactions, starting from substituted anthranilic acids or other aromatic compounds with sulfonyl chlorides or isothiocyanates. For example, Bozdağ et al. (2016) detailed the synthesis of heterocyclic benzenesulfonamides incorporating 2-mercapto-quinazolin-4-one tails, showing the versatility of sulfonamide chemistry in generating compounds with significant inhibitory properties against carbonic anhydrase isoforms (Bozdağ et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, alongside X-ray crystallography for solid-state analysis. The study by Ümit Ceylan et al. (2015) is an example of using these techniques to characterize the structure of a sulfonamide compound, highlighting the detailed geometric parameters and the molecular interactions within the crystal lattice (Ümit Ceylan et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, reflecting their chemical properties. The synthesis routes often involve nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile. Moreover, the presence of the sulfonyl group influences the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. The work of M. Tada et al. (2003) discusses the Smiles-type free radical rearrangement of aromatic sulfonates and sulfonamides, showcasing the synthetic utility of these reactions for generating arylethanols and arylethylamines (M. Tada et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents and the molecular conformation. The crystalline structure and the intermolecular forces within the crystal lattice, such as hydrogen bonding, play a significant role in determining these properties. Studies like the one by Jun-Li Xiao et al. (2022) use DFT and X-ray crystallography to explore these aspects, providing insights into the structure-property relationships (Jun-Li Xiao et al., 2022).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Research highlights the significance of sulfonamide derivatives in chemical synthesis, showcasing the impact of structural modifications on molecular conformation and assembly. The study by de Castro et al. (2013) on arylsulfonamide para-alkoxychalcones elucidates the influence of adding a methylene group on crystal packing and molecular interactions, demonstrating how slight structural changes can significantly affect the properties and stability of compounds (de Castro et al., 2013).

Anticancer Applications

Several studies have explored the anticancer potential of sulfonamide derivatives. Al-Said et al. (2010) report on the synthesis of novel benzenesulfonamide derivatives displaying promising in vitro anticancer activities, attributed to their ability to inhibit carbonic anhydrase isozymes, a mechanism also supported by docking studies (Al-Said et al., 2010). Cumaoğlu et al. (2015) further investigate the pro-apoptotic effects of new sulfonamide derivatives, revealing their potential to activate p38/ERK phosphorylation in cancer cells, leading to reduced cell proliferation and increased apoptotic gene expression (Cumaoğlu et al., 2015).

Pharmacological Insights

The pharmacological exploration of sulfonamide derivatives extends to evaluating their utility in treating diseases such as idiopathic pulmonary fibrosis. Norman (2014) assesses the use of PI3K inhibitors related to sulfonamide structures for treating cough and idiopathic pulmonary fibrosis, providing in vitro data to support these applications (Norman, 2014).

Environmental and Organic Chemistry Applications

Sulfonamide derivatives also find applications in environmental science and organic chemistry, as demonstrated by Beckie and McKercher (1990), who investigate the mobility of sulfonylurea herbicides in soil, highlighting the interaction between chemical structure and environmental behavior (Beckie & McKercher, 1990).

Propiedades

IUPAC Name |

4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-3-25-16-8-10-17(11-9-16)27(23,24)19-15-7-6-14-5-4-12-20(18(14)13-15)26(2,21)22/h6-11,13,19H,3-5,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAUACQFOSORGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

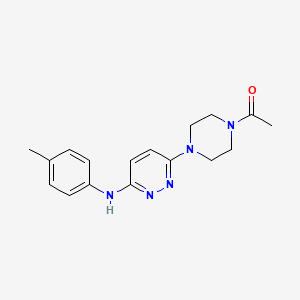

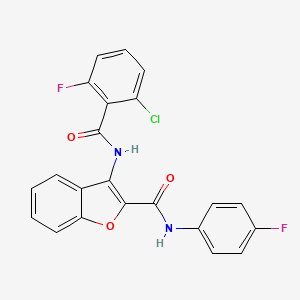

![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)

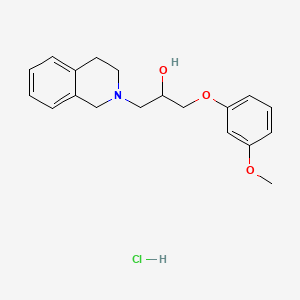

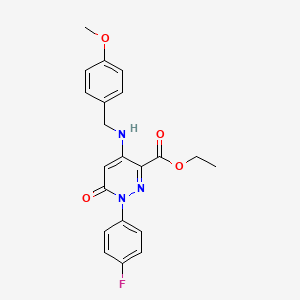

![N-(3-methoxyphenethyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2490960.png)

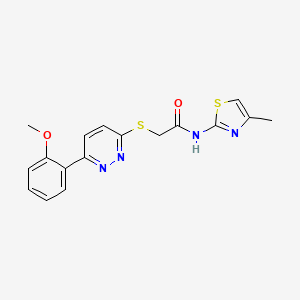

![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)

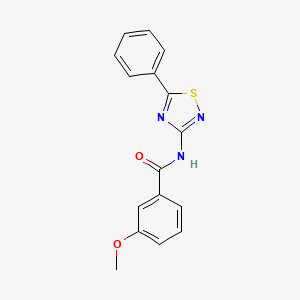

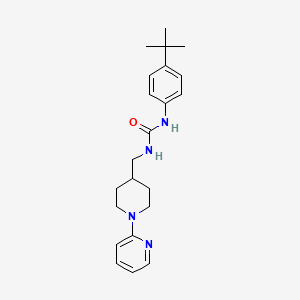

![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)

![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)